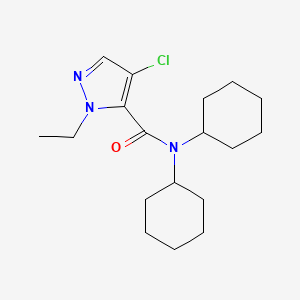

4-chloro-N,N-dicyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide

Overview

Description

Pyrazole derivatives, such as "4-chloro-N,N-dicyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide," are of considerable interest in the field of medicinal chemistry and materials science due to their diverse biological activities and potential applications. The pyrazole core is a common motif in various pharmacologically active compounds and materials with unique chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, nucleophilic substitution, or hydrazinolysis of suitable precursors. For instance, a study on the synthesis of a related compound demonstrated a route specific to chlorine-containing by-products, indicating the potential complexity and the need for precise conditions in the synthesis of chlorinated pyrazoles (McLaughlin et al., 2016).

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives have been synthesized and evaluated as potential inhibitors of photosynthetic electron transport. Some compounds demonstrated inhibitory properties in the micromolar range, comparable to commercial herbicides like diuron, lenacil, and hexazinone. These findings suggest a potential application in developing new herbicides targeting photosynthetic electron transport in plants (Vicentini et al., 2005).

Antimycobacterial Activity

Research on pyrazine derivatives, a class related to pyrazoles, has shown significant in vitro activity against Mycobacterium tuberculosis. This opens avenues for the development of new antimycobacterial agents, highlighting the potential of pyrazole derivatives in treating tuberculosis and related mycobacterial infections (Zítko et al., 2013).

Insecticidal Activities

Novel pyrazole carboxamide derivatives have been synthesized and shown to possess good insecticidal activities against several lepidopteran pests. This indicates their potential as agricultural pesticides, providing a foundation for developing new insecticidal compounds (Wu et al., 2017).

Anticancer and Anti-inflammatory Properties

Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showing potential therapeutic applications in cancer treatment and inflammation management (Rahmouni et al., 2016).

Multicomponent Heterocyclizations

Studies have explored the controlled switching of multicomponent heterocyclizations involving pyrazole derivatives, leading to the development of new synthetic methodologies for heterocyclic compounds. This research has implications for the synthesis of complex organic molecules with potential pharmaceutical applications (Chebanov et al., 2012).

properties

IUPAC Name |

4-chloro-N,N-dicyclohexyl-2-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28ClN3O/c1-2-21-17(16(19)13-20-21)18(23)22(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h13-15H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBDKXRIIOPCFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Cl)C(=O)N(C2CCCCC2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N,N-dicyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4631307.png)

![[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4631308.png)

![N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4631320.png)

![2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}thio)pyrimidine](/img/structure/B4631328.png)

![1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4631329.png)

![2-amino-6-[(cyanomethyl)thio]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B4631332.png)

![4-fluoro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4631347.png)

![3-[2-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazino]benzoic acid](/img/structure/B4631348.png)

![N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4631355.png)

![3-allyl-5-[(2-ethoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4631365.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B4631393.png)